3-[2-(Chlorocarbonyl)phenyl]propanoic acid
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Overview
Description
3-[2-(Chlorocarbonyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a chlorocarbonyl group attached to the phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Chlorocarbonyl)phenyl]propanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method is the reaction of phenylpropanoic acid with thionyl chloride, which introduces the chlorocarbonyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters, thioesters.
Scientific Research Applications
3-[2-(Chlorocarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(Chlorocarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, depending on the target molecule.
Comparison with Similar Compounds
Phenylpropanoic acid: Lacks the chlorocarbonyl group, making it less reactive in certain chemical reactions.
3-Chloropropanoic acid: Contains a chlorinated propanoic acid moiety but lacks the phenyl ring, resulting in different chemical properties and applications.
Uniqueness: 3-[2-(Chlorocarbonyl)phenyl]propanoic acid is unique due to the presence of both the phenyl ring and the chlorocarbonyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
204995-00-6 |
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Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
3-(2-carbonochloridoylphenyl)propanoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-10(14)8-4-2-1-3-7(8)5-6-9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI Key |
FXBRRVKDAPTECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(=O)Cl |
Origin of Product |
United States |
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